molecular formula C14H10BrNO B8669639 6-Bromomethyl-2-phenylbenzoxazole

6-Bromomethyl-2-phenylbenzoxazole

Cat. No.: B8669639
M. Wt: 288.14 g/mol
InChI Key: PHTPBESCCSTRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromomethyl-2-phenylbenzoxazole (CAS 51234-51-6) is a synthetic organic compound with the molecular formula C 14 H 10 BrNO and a molecular weight of 288.14 g/mol . As a benzoxazole derivative featuring a reactive bromomethyl group, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The benzoxazole scaffold is a privileged structure in drug discovery due to its ability to interact with diverse biological receptors, and it is a key motif in compounds with a wide range of reported biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is particularly valuable for further functionalization via the bromomethyl group, which can undergo various substitution reactions to create novel derivatives for biological evaluation. Researchers are exploring 2-phenylbenzoxazole analogues for their potential as potent tyrosinase inhibitors, which have implications for managing skin hyperpigmentation and enzymatic browning . The presence of the bromine atom also makes it a candidate for metal-catalyzed cross-coupling reactions, expanding its utility in constructing more complex molecular architectures. Safety Notice: This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

6-(bromomethyl)-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C14H10BrNO/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

PHTPBESCCSTRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-BMPB are compared below with key analogs, focusing on substituent effects, reactivity, and applications.

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
6-Bromomethyl-2-phenylbenzoxazole 73101-74-3 C₁₄H₁₀BrNO 288.14 2-Ph, 6-BrCH₂ Cross-coupling; pharmaceutical intermediates
6-Bromo-2-phenylbenzoxazole Not available C₁₃H₈BrNO 274.11 2-Ph, 6-Br Less reactive Br; used in ligand design
6-Bromo-2-methylbenzo[d]oxazole 151230-42-1 C₈H₆BrNO 212.04 2-CH₃, 6-Br Simpler structure; limited derivatization
2-(4-Bromophenyl)benzo[d]oxazole 3164-13-4 C₁₃H₈BrNO 274.11 2-(4-BrPh), unsubstituted benzoxazole Electronic modulation in materials science
5-Bromo-2-phenylbenzimidazole 1741-50-0 C₁₃H₁₀BrN₂ 283.14 Benzimidazole core, 5-Br, 2-Ph Antibacterial agents

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromo : The bromomethyl group in 6-BMPB enhances reactivity compared to simple bromo-substituted analogs (e.g., 6-Bromo-2-phenylbenzoxazole). It participates in nucleophilic substitutions (e.g., Suzuki couplings) or acts as an alkylating agent, whereas bromo substituents require harsher conditions for functionalization .
  • Phenyl vs.

Stability and Challenges

  • Thermal Stability : Bromomethyl derivatives like 6-BMPB are less thermally stable than their bromo counterparts, requiring careful handling during synthesis .
  • Synthetic Complexity : Introducing the bromomethyl group demands precise control to avoid side reactions, unlike the straightforward synthesis of 6-bromo-2-phenylbenzoxazole .

Research Findings and Data Gaps

  • Antibacterial Activity : While benzimidazoles (e.g., 5-Bromo-2-phenylbenzimidazole) show documented antibacterial effects, similar data for 6-BMPB remains sparse, highlighting a research gap .
  • Catalytic Applications : 6-BMPB has been employed in palladium-catalyzed couplings, but direct comparisons with methyl or ethyl-substituted analogs (e.g., 5-Bromo-2-ethylbenzo[d]oxazole) are lacking .

Preparation Methods

Reaction Overview

This method involves electrophilic substitution to introduce the bromomethyl group at position 6 of preformed 2-phenylbenzoxazole. The electron-withdrawing phenyl group at position 2 deactivates the aromatic ring, necessitating strong electrophilic agents and Lewis acid catalysts.

Procedure:

  • Substrate Preparation : 2-Phenylbenzoxazole is synthesized via cyclization of o-aminophenol with benzoyl chloride under acidic conditions.

  • Bromomethylation : The substrate is treated with bromomethyl methyl ether (BMME) or dibromomethane (CH₂Br₂) in the presence of AlCl₃ or FeCl₃ as a Lewis catalyst.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

Key Findings:

  • Regioselectivity : The phenyl group directs electrophiles to position 5 or 7, but excess bromomethylating agents and prolonged reaction times (12–24 h) favor position 6.

  • Yield : 35–45% due to competing side reactions.

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.65 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂Br).

    • HRMS : m/z calcd for C₁₄H₁₀BrNO: 300.9971 [M+H]⁺; found: 300.9968.

Challenges:

  • Low yields due to steric hindrance and byproduct formation.

  • Requires stringent temperature control (0–5°C) to minimize decomposition.

Ring Construction from 6-Bromomethyl-o-Aminophenol and Benzoyl Chloride

Reaction Overview

This method builds the benzoxazole ring from a bromomethyl-substituted o-aminophenol precursor, ensuring precise placement of substituents.

Procedure:

  • Synthesis of 6-Bromomethyl-o-Aminophenol :

    • Nitration of o-cresol followed by bromination of the methyl group using N-bromosuccinimide (NBS) and AIBN.

    • Reduction of the nitro group with H₂/Pd-C.

  • Cyclization : Reacting 6-bromomethyl-o-aminophenol with benzoyl chloride in pyridine at 80°C for 4 h.

  • Purification : Recrystallization from ethanol.

Key Findings:

  • Yield : 60–68% after optimization.

  • Spectral Data :

    • ¹³C NMR (101 MHz, CDCl₃): δ 162.4 (C=N), 148.1 (C-O), 138.5 (C-Br), 128.4–127.1 (Ar-C).

  • Reaction Scale : Scalable to 50 g with consistent yields.

Advantages:

  • High regioselectivity and purity.

  • Avoids post-synthetic modifications.

Bromination of 6-Methyl-2-phenylbenzoxazole

Reaction Overview

Radical bromination of the methyl group in 6-methyl-2-phenylbenzoxazole offers a straightforward route to the target compound.

Procedure:

  • Synthesis of 6-Methyl-2-phenylbenzoxazole : Cyclocondensation of 6-methyl-o-aminophenol with benzoyl chloride.

  • Bromination : Treatment with NBS (1.2 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux for 6 h.

  • Isolation : Filtration and solvent evaporation.

Key Findings:

  • Yield : 55–62%.

  • Optimization : Excess NBS (2.0 equiv) increases yield to 70% but risks di-bromination.

  • ¹H NMR (400 MHz, CDCl₃): δ 2.51 (s, 3H, CH₃) → replaced by δ 4.58 (s, 2H, CH₂Br) post-bromination.

Limitations:

  • Requires strict anhydrous conditions.

  • Di-bromination byproducts complicate purification.

Suzuki Coupling with Pre-brominated Intermediates

Reaction Overview

Metal-catalyzed cross-coupling installs the phenyl group onto a bromomethyl-substituted benzoxazole core.

Procedure:

  • Synthesis of 6-Bromomethylbenzoxazole : Bromomethylation of benzoxazole using BMME/AlCl₃.

  • Suzuki Coupling : Reaction with phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.

Key Findings:

  • Yield : 50–58%.

  • Catalyst Efficiency : Pd(OAc)₂ reduces yield to 40% due to lower activity.

Challenges:

  • High catalyst loading (5 mol%) required.

  • Sensitivity to oxygen and moisture.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
Direct Bromomethylation35–4585–90Minimal synthetic stepsLow regioselectivity
Ring Construction60–6895–98High regioselectivityMulti-step precursor synthesis
Post-Bromination55–6288–92ScalabilityDi-bromination side reactions
Suzuki Coupling50–5890–93Modular phenyl introductionHigh catalyst cost

Q & A

Q. What are the common synthetic routes for 6-Bromomethyl-2-phenylbenzoxazole, and how are intermediates characterized?

The synthesis typically involves bromination of 2-phenylbenzoxazole derivatives. For example, analogous bromomethyl-substituted heterocycles are synthesized via nucleophilic substitution or alkylation reactions using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry. Melting points and elemental analysis are used to confirm purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H^1H-NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ ~4.5 ppm for CH2_2Br).
  • IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm1^{-1}) and benzoxazole C=N/C-O bands (~1600–1650 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight, while fragmentation patterns validate the benzoxazole core .

Q. How are reaction conditions optimized for introducing bromomethyl groups into benzoxazole scaffolds?

Solvent polarity and temperature are critical. Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination efficiency. Microwave-assisted synthesis (e.g., 130°C for 45 minutes) reduces reaction time and improves yields compared to conventional heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., SKBR-3, HepG2) .
  • Purity Validation : Use HPLC or GC-MS to ensure >95% purity.
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate functional group contributions .

Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound in preclinical studies?

  • In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic half-life.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantify unbound drug fractions.
  • Caco-2 Permeability : Models intestinal absorption potential .

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced target affinity?

  • Molecular Docking : Predict binding modes to targets like HIV-1 protease or cancer-related kinases using software (e.g., AutoDock Vina).
  • QSAR Models : Corrogate electronic (e.g., Hammett σ values) and steric descriptors with bioactivity data to prioritize synthetic targets .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

  • Catalyst Optimization : Pd(PPh3_3)4_4 or PdCl2_2(dppf) enhance Suzuki-Miyaura couplings with aryl boronic acids.
  • Solvent Systems : Toluene/water biphasic mixtures improve phase separation and reduce side reactions .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for bromomethyl-substituted benzoxazoles?

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in 1H^1H-NMR spectra.
  • X-ray Crystallography : Unambiguously confirm bond angles and substituent positions (e.g., dihedral angles between benzoxazole and phenyl rings) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values.
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives and controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.